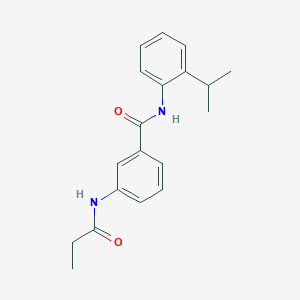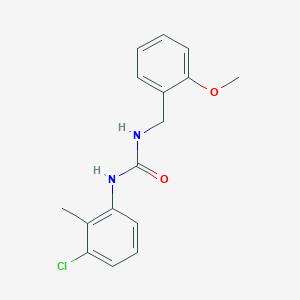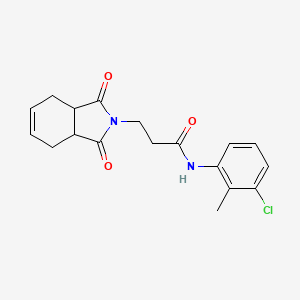![molecular formula C12H14N2O5 B5328901 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5328901.png)
2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields of study. This compound is commonly referred to as ENVA, and it is a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The synthesis of ENVA is a complex process that involves multiple steps, and it has been the subject of extensive research in recent years.
作用机制
The mechanism of action of ENVA is not fully understood, but it is believed to involve the inhibition of plant growth by interfering with the biosynthesis of auxin, a plant hormone that regulates cell growth and division. Additionally, ENVA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and cancer.
Biochemical and Physiological Effects
ENVA has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In plants, ENVA has been shown to inhibit cell division and elongation, leading to stunted growth and eventual death. In animal studies, ENVA has been shown to have anti-inflammatory and anti-cancer effects, with research suggesting that it may be a potential treatment for various inflammatory diseases and cancers.
实验室实验的优点和局限性
ENVA has several advantages for use in lab experiments, including its high potency as a herbicide and its potential as a pharmaceutical compound. However, ENVA also has several limitations, including its complex synthesis method, limited availability, and potential toxicity to non-target organisms.
未来方向
There are several future directions for research on ENVA, including the development of new herbicides based on its structure, the synthesis of new materials using ENVA as a starting material, and the further study of its potential as a pharmaceutical compound. Additionally, further research is needed to fully understand the mechanism of action of ENVA and its potential toxicity to non-target organisms. Overall, the potential applications of ENVA in various fields of study make it a promising area for future research.
合成方法
The synthesis of ENVA involves multiple steps, starting with the reaction of 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide with ethylene oxide to form 2-(2-ethoxyphenoxy)acetic acid. This intermediate is then reacted with nitroethene to form 2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetic acid, which is then converted to ENVA by reaction with ammonia and acetic anhydride. The synthesis of ENVA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
科学研究应用
ENVA has been the subject of extensive research in recent years due to its potential applications in various fields of study. One of the main areas of research has been in the field of herbicides, where ENVA has been shown to be a potent herbicide against a wide range of weed species. Additionally, ENVA has been studied for its potential use as a pharmaceutical compound, with research showing that it has anti-inflammatory and anti-cancer properties. ENVA has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
属性
IUPAC Name |
2-[2-ethoxy-4-[(Z)-2-nitroethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-2-18-11-7-9(5-6-14(16)17)3-4-10(11)19-8-12(13)15/h3-7H,2,8H2,1H3,(H2,13,15)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLIYSDPXVNZHE-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5328827.png)
![2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide](/img/structure/B5328830.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328835.png)

![methyl 7-(2-chloro-4-methylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5328859.png)
![8-[(4-propyl-5-pyrimidinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328867.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5328918.png)


![6-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5328944.png)